molecular formula C8H5FO4 B3021432 4-Fluorophthalic acid CAS No. 320-97-8

4-Fluorophthalic acid

Cat. No.: B3021432
CAS No.: 320-97-8
M. Wt: 184.12 g/mol
InChI Key: OMCXTFVBNCFZMY-UHFFFAOYSA-N
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Description

4-Fluorophthalic acid is an organic compound with the chemical formula C8H5FO4. It is a white solid that is slightly soluble in water and many organic solvents. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of high-performance resins, coatings, and plastics .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluorophthalic acid can be synthesized by adding sodium fluoride to the sodium hydroxide solution of phthalic acid. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{COOH})_2 + \text{NaF} \rightarrow \text{C}_6\text{H}_4(\text{COOH})(\text{COONa}) + \text{HF} ] [ \text{C}_6\text{H}_4(\text{COOH})(\text{COONa}) + \text{HCl} \rightarrow \text{C}_6\text{H}_4(\text{COOH})(\text{COOH}) + \text{NaCl} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the same reaction but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Fluorophthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Thiophenoxides in the presence of a base.

    Esterification: Alcohols and acid catalysts.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

    Substituted Phthalimides: Formed from substitution reactions.

    Esters: Formed from esterification reactions.

    4-Fluorophthalic Anhydride: Formed from reduction reactions.

Scientific Research Applications

4-Fluorophthalic acid is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism by which 4-Fluorophthalic acid exerts its effects involves its ability to act as a building block in various chemical syntheses. It interacts with molecular targets through its carboxylic acid groups, facilitating the formation of esters, amides, and other derivatives. These interactions are crucial in the synthesis of complex organic molecules and materials .

Comparison with Similar Compounds

Uniqueness: 4-Fluorophthalic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other fluorinated phthalic acids. Its ability to form high-performance materials and its role as an intermediate in various syntheses make it a valuable compound in both research and industry .

Properties

IUPAC Name

4-fluorophthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO4/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3H,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCXTFVBNCFZMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80953883
Record name 4-Fluorobenzene-1,2-dicarboxylic acid
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Molecular Weight

184.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1583-67-1, 320-97-8
Record name 3-Fluorophthalic acid
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Record name 4-Fluorobenzene-1,2-dicarboxylic acid
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Record name 4-Fluorophthalic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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